2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide
CAS No.: 315695-34-2
Cat. No.: VC21421687
Molecular Formula: C14H20N4O3S2
Molecular Weight: 356.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315695-34-2 |
|---|---|
| Molecular Formula | C14H20N4O3S2 |
| Molecular Weight | 356.5g/mol |
| IUPAC Name | 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(2-hydroxyethoxy)ethyl]acetamide |
| Standard InChI | InChI=1S/C14H20N4O3S2/c1-8-9(2)23-13-11(8)12(15)17-14(18-13)22-7-10(20)16-3-5-21-6-4-19/h19H,3-7H2,1-2H3,(H,16,20)(H2,15,17,18) |
| Standard InChI Key | HOYFFJLUYUZTDO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NCCOCCO)C |
| Canonical SMILES | CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NCCOCCO)C |
Introduction
Chemical Structure and Composition
The compound 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide features a complex heterocyclic structure with multiple functional groups. The central structure is built around a thieno[2,3-d]pyrimidine scaffold, which consists of a thiophene ring fused with a pyrimidine ring. This bicyclic heterocyclic system serves as the core of the molecule.
A key component of this compound is the 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl group. According to the structural information available, this portion contains a thiophene ring fused with a pyrimidine ring, with an amino group at position 4 and methyl groups at positions 5 and 6 . The sulfanyl group (-S-) connects this heterocyclic core to an acetamide moiety, which in turn is bound to a 2-(2-hydroxyethoxy)ethyl chain.
The complete structure can be broken down into three main components:
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The 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl heterocyclic core
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The sulfanyl acetamide linker (-S-CH₂-CO-NH-)
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The 2-(2-hydroxyethoxy)ethyl terminal group (-CH₂-CH₂-O-CH₂-CH₂-OH)
This combination of functional groups creates a molecule with multiple potential interaction sites for biological targets, including hydrogen bond donors and acceptors, as well as hydrophobic regions.
Physical and Chemical Properties
Molecular Information
Based on the structural components, we can determine several physical and chemical properties of 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide. The molecular formula appears to be C₁₄H₂₀N₄O₃S₂, with a substantial molecular weight due to the presence of multiple heteroatoms and functional groups.
The 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin component, which forms a significant portion of the target compound, has a molecular formula of C₈H₉N₃OS and a molecular weight of 195.24 g/mol as reported in the literature . This provides insight into the core structure's basic properties.
Functional Groups and Their Properties
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Amino group (-NH₂): Provides a basic center and hydrogen bond donor capability
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Pyrimidine ring: Contains nitrogen atoms that can act as hydrogen bond acceptors
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Thiophene ring: Contributes aromaticity and lipophilicity
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Methyl groups: Enhance lipophilicity and provide steric bulk
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Sulfanyl group (-S-): Contributes to the compound's lipophilicity and may participate in covalent interactions
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Acetamide (-CO-NH-): Provides hydrogen bond donor and acceptor capabilities
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Hydroxyethoxy ethyl chain: Enhances water solubility and provides additional hydrogen bonding capability
These functional groups are expected to influence the compound's solubility, stability, and potential biological interactions. The presence of both hydrophilic (amino, amide, hydroxyl) and hydrophobic (thiophene, methyl) groups suggests an amphiphilic character, potentially enabling interaction with diverse biological targets.
Structural Analysis of the 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin Core
Core Structure Characteristics
The 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin component is a key structural element of the target compound. According to PubChem data, this structure has the following characteristics:
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IUPAC Name: 4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one
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The structure contains a fused bicyclic system comprising a thiophene ring and a pyrimidine ring
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The amino group at position 4 provides a potential site for hydrogen bonding
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The methyl groups at positions 5 and 6 contribute to the lipophilicity and may influence the electronic properties of the ring system
Table 1: Physical and Chemical Properties of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Structural Modifications in the Target Compound
In the target compound 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide, the core structure differs from the reference compound in that position 2 is modified to allow for the attachment of the sulfanyl acetamide moiety rather than containing a carbonyl group. This structural modification changes the electronic properties of the heterocyclic system and creates a linker to the terminal hydroxyethoxy ethyl group.
| Functional Group | Potential Contribution to Activity |
|---|---|
| Thieno[2,3-d]pyrimidine core | Target recognition, π-stacking interactions |
| 4-Amino group | Hydrogen bond donation, recognition of binding pockets |
| 5,6-Dimethyl groups | Lipophilicity, steric effects, electron donation |
| Sulfanyl linker | Conformational flexibility, possible covalent interactions |
| Acetamide | Hydrogen bond formation, recognition elements |
| Hydroxyethoxy ethyl | Water solubility, hydrogen bonding, pharmacokinetic properties |
Analytical Characterization Methods
Spectroscopic Analysis
Several analytical techniques would be appropriate for the characterization of 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the proton and carbon environments in the molecule, helping to confirm its structure. Key signals would include:
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Methyl protons at positions 5 and 6
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Amino protons at position 4
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Methylene protons in the acetamide and hydroxyethoxy ethyl chains
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Amide and hydroxyl protons
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Mass Spectrometry (MS): This technique would provide the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation.
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Infrared (IR) Spectroscopy: IR would help identify the functional groups present, including the amino, amide, and hydroxyl groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the chromophores in the molecule, particularly the thieno[2,3-d]pyrimidine system.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be useful for assessing the purity of the compound and monitoring reactions during its synthesis. The presence of both hydrophilic and hydrophobic groups in the molecule suggests that reversed-phase HPLC might be particularly suitable for its analysis.
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